molecular formula C12H14N2O3 B1385889 [(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 933745-00-7

[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid

Cat. No.: B1385889
CAS No.: 933745-00-7
M. Wt: 234.25 g/mol
InChI Key: HETFWMKZNCFNNK-UHFFFAOYSA-N
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Description

[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with dimethyl substitutions at positions 4 and 5, a methoxy group at position 2, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Dimethyl Substitution:

    Methoxy Group Introduction: The methoxy group at position 2 can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Acetic Acid Moiety Addition: The final step involves the esterification or amidation of the benzimidazole derivative with acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and acetic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methanol in the presence of a base for methoxy group introduction.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the methoxy or acetic acid moieties.

Scientific Research Applications

[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other functional groups in the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    4,5-Dimethylbenzimidazole: Similar structure but lacks the methoxy and acetic acid groups.

    2-Methoxybenzimidazole: Contains the methoxy group but lacks the dimethyl and acetic acid groups.

    Benzimidazole-2-acetic acid: Contains the acetic acid moiety but lacks the dimethyl and methoxy groups.

Uniqueness

[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and acetic acid groups, along with the dimethyl substitutions, enhances its potential interactions with biological targets and its versatility in chemical synthesis.

Properties

IUPAC Name

2-[(4,5-dimethyl-1H-benzimidazol-2-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-3-4-9-12(8(7)2)14-10(13-9)5-17-6-11(15)16/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETFWMKZNCFNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)COCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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